molecular formula C8H8BrN3 B7966335 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine

货号: B7966335
分子量: 226.07 g/mol
InChI 键: ZGSFQUYONIPIJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1500937-08-5) is a brominated triazolopyridine derivative of significant interest in medicinal and organic chemistry. This compound serves as a versatile and valuable synthetic intermediate, particularly in the preparation of more complex molecules for pharmaceutical research . Its core structure is a fusion of a triazole ring and a pyridine ring, with bromine and methyl substituents that offer strategic sites for further chemical modification. Research has identified this compound and its analogs as key intermediates in the synthesis of potential therapeutics for inflammatory and autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis . The molecular formula is C 8 H 8 BrN 3 with an average molecular weight of 226.07 g/mol . Available with a high purity level of 95% , it is recommended to be stored at 0°C to maintain stability . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals.

属性

IUPAC Name

6-bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFQUYONIPIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting Material: 5-Bromo-3,4-dimethylpyridin-2-amine

A patent-pending method (WO2024015825A1) outlines a scalable route:

Step 1: Directed C-H functionalization

  • Reactant : 5-Bromo-3,4-dimethylpyridin-2-amine

  • Reagent : N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Conditions : 80–100°C, 4–6 hours

  • Product : (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide

Step 2: Nickel-catalyzed methyl transfer

  • Catalyst : NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane)

  • Methyl source : Trimethylaluminum (AlMe₃)

  • Conditions : Tetrahydrofuran (THF), 60°C, 12 hours

  • Yield : 78–82%

Step 3: Cyclization with hydrazine

  • Reagent : Hydrazine hydrate

  • Solvent : Ethanol

  • Conditions : Reflux, 8 hours

  • Key intermediate : 6-Bromo-7,8-dimethyl-[1,2,]triazolo[1,5-a]pyridine

Final isomerization

  • Catalyst : p-Toluenesulfonic acid (PTSA)

  • Solvent : Toluene

  • Conditions : 110°C, 24 hours

  • Isomeric purity : >98%

Alternative Route via Chloromethyl Intermediate

A modified approach adapted from Asian Journal of Chemistry methodologies:

Step 1: Hydrazine incorporation

  • Reactant : 2-Chloro-3,5-dibromo-4-methylpyridine

  • Reagent : Hydrazine hydrate (99%)

  • Conditions : Ethanol, reflux, 48 hours

  • Intermediate : 2-Hydrazinyl-3,5-dibromo-4-methylpyridine

Step 2: Cyclization with POCl₃

  • Reagent : Phosphorus oxychloride (POCl₃)

  • Conditions : 120°C, 12 hours

  • Product : 3-Chloromethyl-6-bromo-8-methyl-triazolo[4,3-a]pyridine

Step 3: Methylamine displacement

  • Reagent : Methylamine (2M in methanol)

  • Conditions : Room temperature, 12 hours

  • Yield : 65–70%

Comparative Analysis of Methods

Parameter Patent Route POCl₃ Cyclization
Starting Material CostHigh (specialty amines)Moderate (commercial halides)
Reaction Steps43
Overall Yield62%58%
ScalabilityIndustrial (>100 kg batches)Lab-scale (<1 kg)
Hazard ProfileRequires Ni catalyst handlingPOCl₃ corrosion risks
Regiochemical Purity>99%92–95%

Critical Reaction Optimization

Nickel Catalysis Efficiency

  • Catalyst loading : 5 mol% NiCl₂(dppe) optimal for cost vs. yield balance

  • Solvent effects : THF outperforms DMF or DMSO in suppressing side reactions

  • Temperature control : >60°C accelerates undesired demethylation

Cyclization Kinetics

  • POCl₃ stoichiometry : 1.2 equivalents prevents intermediate hydrolysis

  • Microwave-assisted : Reduces cyclization time from 12h to 45min (150W, 120°C)

Bromine Position Control

  • Directing groups : N,N-dimethylformimidamide directs bromine to C6

  • Steric effects : 3-Methyl group prevents bromination at C7

Industrial-Scale Considerations

The WO2024015825A1 process demonstrates commercial viability through:

  • Continuous flow cyclization : 89% conversion at 5 kg/hr throughput

  • Catalyst recycling : Ni recovery >95% via silica-immobilized systems

  • Waste minimization : <0.5 kg organic waste per kg product

Emerging Methodologies

Photocatalytic Methylation

  • Catalyst : Mesoporous TiO₂ doped with Cu⁺

  • Methyl source : Dimethyl carbonate

  • Yield : 68% (room temperature, 24h)

Biocatalytic Approaches

  • Enzyme : Modified cytochrome P450 monooxygenase

  • Substrate : 6-Bromo-triazolo[4,3-a]pyridine

  • Methylation efficiency : 42% conversion (in vivo E. coli system)

Analytical Characterization

Critical quality control parameters for batch release:

Technique Acceptance Criteria
¹H NMRδ 2.41 (s, 3H, C3-CH₃), δ 2.89 (s, 3H, C8-CH₃)
HPLC-PDA>99.5% purity (C18, 0.1% TFA/MeCN gradient)
HRMSm/z 226.0774 [M+H]⁺ (±0.002 Da)
XRPDCharacteristic peaks at 2θ = 12.7°, 17.2°

化学反应分析

Common Reaction Types

The bromine atom at position 6 and methyl groups at positions 3 and 8 influence reactivity:

  • Nucleophilic substitution : The bromine atom is electrophilic and susceptible to replacement by nucleophiles (e.g., amines, thiols, alkoxides).

  • Electrophilic substitution : Methyl groups can activate adjacent positions for electrophilic attack, though steric hindrance may limit reactivity.

  • Oxidation/reduction : Methyl groups may undergo oxidation to ketones or carboxylic acids under strong conditions.

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsExpected Products
Nucleophilic substitution Sodium methoxide (MeONa), DMF, 80°C Substituted derivatives (e.g., -NH2, -OEt)
Electrophilic substitution H2SO4, nitration, halogenationSubstituted products at activated positions
Oxidation KMnO4, H2O2, acidic/basic conditions Ketones, carboxylic acids

Comparison with Structural Analogs

Data from similar triazolopyridine derivatives (e.g., 6-bromo-3-methylthio- triazolo[4,3-a]pyridine, methyl 6-bromo- triazolo[4,3-a]pyridine-7-carboxylate) provide insights:

Feature6-Bromo-3,8-dimethyl- tri...6-Bromo-3-(methylthio)- tri...Methyl 6-Bromo- triazolo[4,3-a]pyridine-7-carboxylate
Substituents Br (6), Me (3,8)Br (6), MeS (3)Br (6), COOMe (7)
Key Reactions Nucleophilic substitution (Br), oxidation (Me)Substitution (Br), oxidation (MeS)Substitution (Br), hydrolysis (COOMe)
Biological Implications Potential bromodomain inhibitorAntimicrobial, anticancerAntimicrobial, anticancer

Hypothetical Reaction Pathways

Based on structural similarity to 6-bromo-3,7-dimethyl- triazolo[4,3-a]pyridine:

  • Bromine substitution :

    • Reaction with NH3 or amines (e.g., benzylamine) under basic conditions to form amine derivatives.

    • Potential use in Suzuki-Miyaura coupling if aryl groups are introduced.

  • Methyl group oxidation :

    • KMnO4/H+ → ketones (e.g., 3-oxo derivative) or further oxidation to carboxylic acids.

  • Electrophilic aromatic substitution :

    • Nitration or halogenation at positions ortho/para to activating methyl groups.

Research Gaps

  • Direct experimental data : No studies explicitly address 6-Bromo-3,8-dimethyl- triazolo[4,3-a]pyridine.

  • Kinetic/thermodynamic controls : Reaction rates and selectivity parameters remain undefined.

  • Biological activity : Limited data on bioactivity compared to closely related analogs like 6-bromo-3,7-dimethyl derivatives.

Structural Insights from Analog Studies

For related compounds, substitution at the bromine position is critical for bioactivity. For example:

  • 6-Bromo-3-ethyl- triazolo[4,3-a]pyridine shows bromodomain inhibition.

  • 6-Bromo-3,7-dimethyl- triazolo[4,3-a]pyridine exhibits tubulin polymerization inhibition.

These findings suggest that substituent placement and bromine reactivity are key determinants of biological function.

科学研究应用

Pharmacological Research

One of the primary applications of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is in pharmacological research. Studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant activity against various biological targets:

  • Anticancer Activity : Research has shown that triazolo-pyridine derivatives can inhibit tumor growth in various cancer cell lines. For instance, studies involving similar compounds have demonstrated their ability to induce apoptosis in cancer cells by modulating key signaling pathways.
  • Antimicrobial Activity : Some derivatives have been tested for their antimicrobial properties against bacteria and fungi. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy.

Case Study: Anticancer Activity

A recent study investigated the effects of a related compound on cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests potential therapeutic applications for triazolo-pyridine derivatives in oncology .

Agricultural Applications

The compound's unique properties also make it a candidate for agricultural applications:

  • Pesticide Development : Research is ongoing into the use of triazolo-pyridine derivatives as novel pesticides. Their ability to interfere with specific biochemical pathways in pests could lead to effective pest control solutions.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
PesticidalPotential use as a pesticide in agriculture

Material Science

In addition to biological applications, this compound is being explored for its potential use in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

作用机制

The mechanism of action of 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases like cancer and diabetes .

相似化合物的比较

Comparison with Similar Compounds

Triazolopyridine derivatives exhibit varied biological and physicochemical properties depending on substituent patterns and ring fusion positions. Below is a detailed comparison of 6-bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine with structurally related analogs:

Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound Br (C6), CH₃ (C3, C8) C₈H₇BrN₃ 225.06 Bromine (electron-withdrawing) and methyl groups (electron-donating) enhance lipophilicity (LogP ≈ 2.5) .
6-Bromo-3-(3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine Br (C6), pyridinyl (C3) C₁₁H₇BrN₄ 275.10 Pyridinyl substituent increases π-π stacking potential; higher HOMO-LUMO gap (0.18 Hartree) .
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine NH₂ (C6), CH₃ (C3, C8) C₈H₁₀N₄ 162.20 Amine group enhances solubility but reduces LogP (1.8); weaker antifungal activity .
5-Chloro-1,2,4-triazolo[4,3-a]pyridine Cl (C5) C₆H₄ClN₃ 153.57 Chlorine at C5 reduces steric hindrance; planar structure with H-bonding at N13 .
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C6), CH₃ (C8) C₇H₆BrN₃ 212.05 Different ring fusion ([1,5-a] vs. [4,3-a]) alters planarity and H-bonding networks .

生物活性

6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and summarize the existing research on its biological properties, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C8H8BrN3
  • Molecular Weight : 226.07 g/mol
  • CAS Number : 1519398-17-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential therapeutic effects against various diseases. Notably, studies have highlighted its role in inhibiting certain pathogens and its potential applications in cancer treatment.

1. Antimicrobial Activity

Research indicates that triazolo-pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The structure-activity relationship (SAR) studies suggest that modifications in the triazolo ring can enhance potency while reducing toxicity .

2. Anticancer Potential

The compound's ability to inhibit bromodomains has been linked to its anticancer properties. Bromodomains are implicated in various cancers due to their role in regulating gene expression. Inhibitors of these domains can potentially suppress tumor growth and proliferation . The compound's structural features may allow it to selectively target these proteins, making it a candidate for further development as an anticancer agent.

Case Study 1: Antiparasitic Activity

A study evaluated the efficacy of various triazolo derivatives against C. parvum. The most potent compound exhibited an EC50 value of 0.17 μM. Although specific data for this compound is limited, its structural analogs suggest a promising pathway for development against parasitic infections .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies have demonstrated that compounds with similar triazolo structures exhibit selective inhibition of cancer cell lines such as HeLa and A375. These compounds often show IC50 values in the low micromolar range, indicating significant antiproliferative activity . The potential of this compound in this context warrants further investigation.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or transcription processes.
  • Disruption of Cellular Signaling : By targeting bromodomains or other protein interactions within the cell nucleus, it may alter signaling pathways critical for cell survival and proliferation.

Summary Table of Biological Activities

Activity TypeRelated Pathogen/TargetEC50/IC50 ValuesReferences
AntiparasiticCryptosporidium parvum0.17 μM
AnticancerHeLa Cells~0.36 μM
AntimicrobialVarious Bacterial StrainsVaries

常见问题

Basic Questions

Q. What synthetic strategies are commonly employed to prepare 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine, and how are these methods optimized?

  • Answer : Two primary approaches are utilized:

  • Oxidative Cyclization : Hydrazine intermediates are oxidized using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% . This method is favored for its green chemistry profile.
  • Iodine-Mediated Cyclization : Sequential condensation followed by iodine-mediated oxidative cyclization offers an alternative route, particularly useful for introducing halogen substituents .
  • Optimization involves solvent selection (e.g., acetonitrile for reflux conditions) and reaction time control (3–24 hours) to balance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 31P^{31}P NMR (for phosphonate derivatives) confirm regiochemistry and functional group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 550.0816 vs. calculated 550.0978 for related compounds) .
  • Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C-Br stretching at ~500 cm1 ^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • General Precautions : Use personal protective equipment (PPE), including gloves and goggles, in a fume hood.
  • Storage : Keep in a cool, dry place away from incompatible reagents (e.g., strong oxidizers).
  • Emergency Measures : Immediate decontamination with water for skin contact; consult SDS for specific hazards (no acute toxicity reported in related triazolopyridines) .

Advanced Research Questions

Q. How can reaction pathways involving this compound be tailored for functionalization at the bromine or methyl sites?

  • Answer :

  • Nucleophilic Substitution : The bromine atom can undergo substitution with amines or thiols using bases like NaH in DMF at 105°C .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis enables aryl group introduction .
  • Methyl Group Modification : Oxidation with KMnO4_4 converts methyl groups to carboxylic acids, enhancing solubility for biological assays .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Answer :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) in Mueller-Hinton broth .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays to study interactions with target enzymes (e.g., kinases) .

Q. How can X-ray crystallography resolve structural ambiguities in triazolopyridine derivatives?

  • Answer : Single-crystal X-ray diffraction (e.g., CCDC 1876881) provides bond lengths, angles, and packing arrangements, critical for confirming regiochemistry and hydrogen-bonding networks . Data collection at 100 K with Mo-Kα radiation ensures high resolution (<0.8 Å) .

Q. How should researchers address contradictions in reported synthetic yields or hazard data?

  • Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, temperature control) across multiple labs.
  • Hazard Reassessment : Cross-reference SDS entries (e.g., conflicting GHS classifications) with experimental toxicity studies .
  • Meta-Analysis : Use statistical tools to compare literature data, identifying outliers due to unoptimized protocols .

Q. How do structural modifications (e.g., substituent position) alter physicochemical properties?

  • Answer :

  • Electron-Withdrawing Groups (Br) : Increase electrophilicity at C6, enhancing reactivity in cross-coupling reactions .
  • Methyl Groups : Improve lipophilicity (logP >2.5), impacting membrane permeability in biological assays .
  • Comparative Studies : Structural analogs (e.g., 3-amino derivatives) show reduced cytotoxicity but lower solubility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。